molecular formula C10H17N3 B13170723 2-(1-Methyl-1H-pyrazol-5-yl)azepane

2-(1-Methyl-1H-pyrazol-5-yl)azepane

Cat. No.: B13170723
M. Wt: 179.26 g/mol
InChI Key: RJXZXGNQONWPPL-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)azepane is a heterocyclic compound that features a pyrazole ring fused to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-5-yl)azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)azepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor or receptor antagonist. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, thereby modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Uniqueness

2-(1-Methyl-1H-pyrazol-5-yl)azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)azepane

InChI

InChI=1S/C10H17N3/c1-13-10(6-8-12-13)9-5-3-2-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3

InChI Key

RJXZXGNQONWPPL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCCCCN2

Origin of Product

United States

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